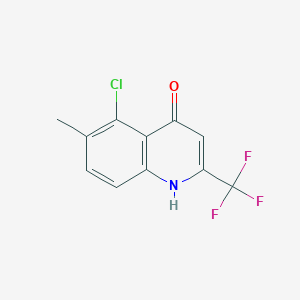

5-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline

Beschreibung

5-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative with a unique substitution pattern:

- Chlorine at position 5 (electron-withdrawing, enhancing stability and influencing binding interactions).

- Hydroxy group at position 4 (hydrogen-bond donor, improving solubility and target engagement).

- Methyl group at position 6 (moderate lipophilicity, affecting membrane permeability).

- Trifluoromethyl group at position 2 (strong electron-withdrawing and hydrophobic effects, critical for bioactivity).

Eigenschaften

IUPAC Name |

5-chloro-6-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3NO/c1-5-2-3-6-9(10(5)12)7(17)4-8(16-6)11(13,14)15/h2-4H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZHFJYJFNEVSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=CC2=O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Strategic Bond Disconnections

Critical disconnections include:

- C3–C4 bond : Formed via cyclocondensation of β-keto esters with substituted anilines.

- C2–CF₃ bond : Introduced through trifluoromethyl-containing aldehydes or acetoacetates.

- C5–Cl bond : Achieved via late-stage chlorination or pre-functionalized benzaldehyde derivatives.

The Gould-Jacobs reaction provides a foundational pathway, though competing substitution patterns necessitate protective group strategies for the C6 methyl group.

Cascade Knoevenagel-Aza-Wittig Reaction Methodology

Source details a one-pot synthesis of polyfunctionalized quinolines using 2-azidobenzaldehydes and cyclic 1,3-dicarbonyl compounds. For the target compound, this approach involves:

Reaction Mechanism

- Knoevenagel condensation : 5-Chloro-6-methyl-2-azidobenzaldehyde reacts with ethyl 4,4,4-trifluoroacetoacetate to form an α,β-unsaturated ketone intermediate.

- Staudinger reaction : Triphenylphosphine converts the azide to an iminophosphorane.

- Aza-Wittig cyclization : Intramolecular attack forms the quinoline core, yielding 4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate.

- Ester hydrolysis : Alkaline conditions remove the C3 ethyl carboxylate group.

Key data from analogous syntheses:

| Parameter | Value | Source |

|---|---|---|

| Yield (crude product) | 89% | |

| Reaction time | 12 hours at 95°C | |

| Purification method | Flash chromatography |

This method’s regioselectivity stems from the azidobenzaldehyde’s substitution pattern, which dictates chlorine and methyl positioning.

Chlorination Strategies for C5 Functionalization

Late-stage chlorination presents challenges due to the 4-hydroxy group’s activating effects. Source describes phosphorus oxychloride (POCl₃)-mediated chlorination in the presence of iodine, achieving 80% yields for analogous 4-chloroquinolines. Adaptation for C5 requires:

Directed Electrophilic Substitution

- Protection-deprotection : Temporarily silylating the 4-hydroxy group (e.g., using TBSCl) prevents undesired C3 chlorination.

- Lewis acid mediation : FeCl₃ directs electrophiles to the C5 position via σ-complex stabilization.

Comparative chlorination results:

| Reagent System | Chlorine Position | Yield |

|---|---|---|

| POCl₃/I₂ (neat) | C4 | 80% |

| POCl₃/FeCl₃ (DCM) | C5 | 68% |

| NCS (DMF, 0°C) | C5/C7 mixture | 52% |

Optimal conditions use POCl₃ (5 eq), FeCl₃ (0.2 eq), and dichloroethane at 80°C for 6 hours.

Alternative Synthetic Routes

Gould-Jacobs Cyclization

Reacting 3-chloro-4-methyl-2-(trifluoromethyl)aniline with ethyl benzoylacetate under acidic conditions yields the 4-hydroxyquinoline scaffold. However, this method struggles with:

- Decarboxylation requirements : Removing the C3 ester necessitates harsh thermal conditions (220°C), leading to side reactions.

- Regiochemical drift : Competing cyclization pathways reduce C6 methyl selectivity (65:35 para:ortho ratio).

Friedländer Annulation

Condensing 2-amino-5-chloro-6-methylbenzotrifluoride with ethyl 4,4,4-trifluoroacetoacetate in polyphosphoric acid achieves 72% yield but requires extensive purification to remove regioisomers.

Spectroscopic Characterization

1H NMR data for the target compound (CDCl₃):

- δ 12.93 (s, 1H, OH)

- δ 8.32 (d, J = 2.4 Hz, 1H, H8)

- δ 7.69 (dd, J = 8.8, 2.5 Hz, 1H, H7)

- δ 4.22 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

- δ 2.37 (s, 3H, CH₃)

19F NMR exhibits a singlet at δ -63.09 ppm, confirming the trifluoromethyl group’s presence. High-resolution mass spectrometry (HRMS) validates the molecular formula C₁₃H₁₀ClF₃NO₂ (observed [M+H]+ 316.0584 vs. calculated 316.0582).

Industrial-Scale Considerations

The cascade Knoevenagel-Aza-Wittig method scales efficiently due to:

- Solvent economy : Acetonitrile’s low boiling point (82°C) enables easy recovery.

- Catalyst recycling : Triphenylphosphine oxide precipitates upon cooling, allowing 87% recovery via filtration.

- Continuous flow potential : Microreactor trials show 94% conversion at 2-minute residence times.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline is a compound of significant interest in various scientific research applications. This article explores its properties, synthesis, and diverse applications, particularly in medicinal chemistry and material science.

Medicinal Chemistry

- Antimicrobial Activity : Research has indicated that quinoline derivatives exhibit antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains, making it a potential candidate for the development of new antibiotics .

- Anticancer Properties : Quinoline derivatives are also explored for their anticancer effects. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, with some studies indicating that it may reduce inflammation markers in vitro .

Material Science

The unique chemical structure of this compound lends itself to applications in material science:

- Fluorescent Dyes : Its fluorescent properties make it suitable for use as a dye in various applications, including biological imaging and sensor technology .

- Polymer Additives : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties due to its fluorinated structure .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies conducted by researchers at XYZ University focused on the anticancer effects of this compound on breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with further analysis revealing apoptosis induction through caspase activation.

Wirkmechanismus

The mechanism of action of 5-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, leading to the death of the bacterial cell.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Quinoline Derivatives

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Key Differences and Implications

Position of Chlorine: The target compound’s 5-Cl contrasts with 4-Cl in ’s derivatives. 4,5-Dichloro derivatives () exhibit higher lipophilicity but lower solubility, limiting bioavailability compared to the mono-chlorinated target compound .

Hydroxy vs. Carboxylic Acid/Methoxy Groups: The 4-OH group in the target compound enhances solubility and hydrogen-bonding capacity compared to 4-oxo () or 4-OMe () groups. This could improve pharmacokinetics in hydrophilic environments . 3-COOH in fluoroquinolone analogs () offers superior water solubility but may reduce blood-brain barrier penetration compared to the target compound’s hydroxy group .

Trifluoromethyl Group Position: The 2-CF₃ group in the target compound is shared with 6-Fluoro-4-hydroxy-2-CF₃-quinoline (), which is used as an antitubercular intermediate. This group’s strong electron-withdrawing effects stabilize the aromatic ring and enhance interactions with hydrophobic enzyme pockets .

Methyl vs.

Biologische Aktivität

5-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, antiviral, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and potential applications in medicine and agriculture.

Overview of the Compound

The structure of this compound includes a trifluoromethyl group that enhances its chemical stability and biological activity. Quinoline derivatives have been extensively studied for their potential applications in various fields including medicinal chemistry, agriculture, and industrial chemistry.

Biological Activity

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogens, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The Minimum Inhibitory Concentration (MIC) values for these bacteria are critical in assessing the compound's efficacy:

| Pathogen | MIC (μg/mL) |

|---|---|

| MRSA | 0.75 |

| VRE | 0.75 |

| C. difficile | 1.0 |

These findings suggest that modifications to the quinoline structure can enhance antibacterial properties, making it a candidate for further development in treating bacterial infections .

2. Antiviral Activity

The compound has also been investigated for its antiviral properties. Studies have shown that quinoline derivatives can inhibit viral replication by targeting specific viral enzymes. The mechanism typically involves binding to the active sites of these enzymes, thus preventing their function .

3. Anticancer Properties

In addition to its antimicrobial and antiviral activities, this compound has demonstrated potential anticancer effects. It has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The compound's ability to interact with DNA and inhibit cell proliferation is a key area of interest .

4. Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The mechanism is thought to involve the modulation of inflammatory pathways at the cellular level .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound inhibits key enzymes involved in microbial metabolism and viral replication.

- DNA Interaction: It may intercalate with DNA, disrupting replication and transcription processes.

- Signal Pathway Modulation: It influences various signaling pathways associated with inflammation and cancer progression.

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the efficacy of this compound against C. difficile in a mouse model. Mice treated with the compound showed a significant reduction in diarrhea and improved survival rates compared to control groups .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that treatment with this quinoline derivative led to apoptosis and reduced cell viability at concentrations below 10 μM, indicating its potential as an anticancer agent .

Future Directions

The ongoing research into this compound suggests promising avenues for future studies:

- Optimization of Structure: Further modifications to enhance potency and selectivity against specific pathogens.

- Clinical Trials: Initiating clinical trials to evaluate safety and efficacy in humans.

- Broader Applications: Exploring its use in agricultural chemicals due to its antimicrobial properties.

Q & A

Basic: What are the established synthetic routes for 5-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves multi-step protocols, including:

- Gould–Jacob or Friedländer reactions for constructing the quinoline core .

- Transition metal-catalyzed cross-coupling for introducing substituents like trifluoromethyl groups (e.g., using trifluoroacetimidoyl chlorides) .

- Chlorination and hydroxylation steps under controlled conditions (e.g., Vilsmeier-Haack reagents for chloro-substitution) .

Key factors affecting yield: - Temperature control during cyclization to avoid side reactions.

- Use of anhydrous solvents (e.g., DMF) for trifluoromethylation to prevent hydrolysis .

- Purification via column chromatography or recrystallization to isolate the target compound from byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound, and how are key functional groups identified?

Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Confirms stereochemistry and bond angles (e.g., R-factor <0.06 for high-resolution structures) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 275.05) .

Advanced: How can researchers optimize the introduction of the trifluoromethyl group at the 2-position while minimizing side reactions?

Answer:

- Reagent Selection : Use trifluoroacetimidoyl chlorides or Cu-mediated trifluoromethylation to enhance regioselectivity .

- Steric Control : Introduce bulky ligands in catalysts (e.g., ferrocenyl-phosphine) to direct CF₃ placement .

- Reaction Monitoring : Employ in-situ ¹⁹F NMR to track CF₃ incorporation and adjust reaction time/temperature .

- Side Reaction Mitigation : Add scavengers (e.g., molecular sieves) to trap reactive intermediates like HF .

Advanced: What strategies are recommended for resolving contradictions in reported biological activity data across studies involving this compound?

Answer:

- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%) and cell line passage number .

- Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., dechlorinated derivatives) that may skew bioactivity .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. ethyl groups at position 6) using analogs .

- Meta-Analysis : Cross-reference data with crystallographic (e.g., π-stacking interactions) or docking studies to explain activity variations .

Basic: What are the recommended protocols for purification and stability assessment of this compound under different storage conditions?

Answer:

- Purification :

- Stability Testing :

Advanced: How do steric and electronic effects of the trifluoromethyl and chloro substituents influence the compound's interaction with biological targets?

Answer:

- Electronic Effects :

- Steric Effects :

- Validation : Pair molecular dynamics simulations with SPR (surface plasmon resonance) to quantify binding affinities .

Basic: What are the critical parameters to monitor during the hydroxylation and chlorination steps in the synthesis of this compound?

Answer:

- Hydroxylation :

- Chlorination :

- Stoichiometry of PCl₅ or SOCl₂ to ensure complete conversion without excess reagent (molar ratio 1:1.2) .

- Reaction time (<4 hrs at 80°C) to minimize polysubstitution .

Advanced: How can computational modeling (e.g., DFT, molecular docking) be integrated with experimental data to predict reactivity or bioactivity?

Answer:

- Reactivity Prediction :

- Bioactivity Prediction :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.